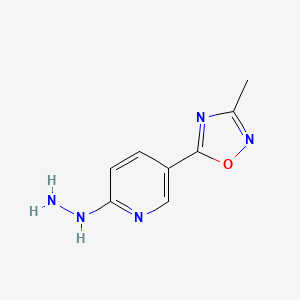
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole, also known as HPO, is a heterocyclic compound that has shown potential in various scientific research applications. It is a derivative of pyridine and oxadiazole, and its unique chemical structure makes it an interesting molecule for further studies.
作用機序
The mechanism of action of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anticancer research, this compound has been shown to inhibit the expression of Bcl-2 and activate caspase-3, leading to apoptosis in cancer cells. In antitubercular research, this compound has been shown to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. In antimicrobial research, this compound has been shown to disrupt bacterial cell membranes and inhibit the activity of various enzymes involved in bacterial metabolism. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. In anticancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In antitubercular research, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis. In antimicrobial research, this compound has been shown to inhibit the growth of various bacterial strains. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole in lab experiments is its broad spectrum of activity against various diseases, including cancer, tuberculosis, and bacterial infections. Another advantage is its unique chemical structure, which makes it an interesting molecule for further studies. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of this compound for experiments.
将来の方向性
There are many future directions for research involving 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole, including the development of more efficient synthesis methods, the investigation of its potential in combination therapy with other drugs, and the exploration of its mechanism of action. In anticancer research, future studies could focus on the development of this compound as a potential chemotherapeutic agent. In antitubercular research, future studies could investigate the potential of this compound in combination therapy with other drugs. In antimicrobial research, future studies could focus on the development of this compound as a potential alternative to antibiotics. In anti-inflammatory research, future studies could investigate the potential of this compound in the treatment of various inflammatory diseases.
合成法
The synthesis of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with pyridine-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is purified using column chromatography, and the yield can range from 50-70%.
科学的研究の応用
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been extensively studied for its potential in various scientific research applications, including anticancer, antitubercular, antimicrobial, and anti-inflammatory activities. In anticancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. In antitubercular research, this compound has demonstrated promising activity against Mycobacterium tuberculosis. In antimicrobial research, this compound has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-7(12-9)10-4-6/h2-4H,9H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAWSPPFAZZBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

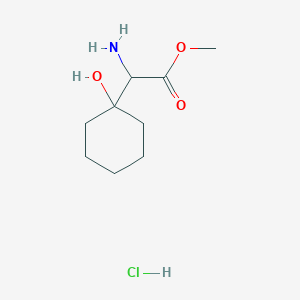
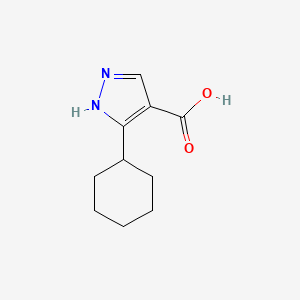
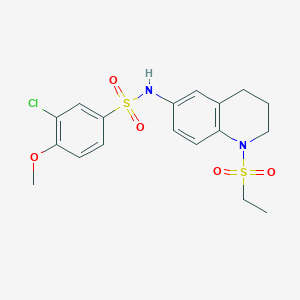

![6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2456541.png)
![4-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B2456542.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456543.png)
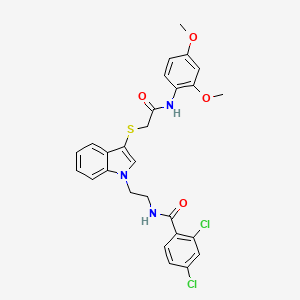
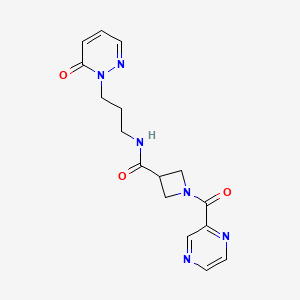
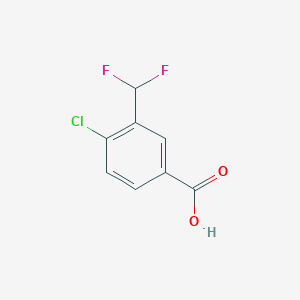
![2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B2456548.png)
![2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid](/img/structure/B2456549.png)
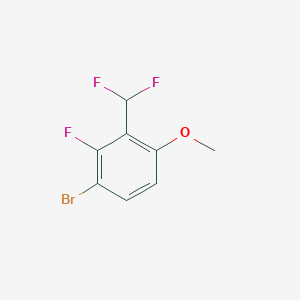
![1-((2-chloro-6-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456553.png)